硝酸;氧锆

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Oxozirconium compounds, such as Zr6(OH)4O4(OMc)12 and Zr4O2(OMc)12 (OMc = Methacrylate), are synthesized through the reaction of Zr(OnPr)4 with an excess of methacrylic acid. These compounds feature oxide and hydroxide groups in a μ3- bridging mode, with methacrylate ligands chelating or bridging. The zirconium atoms form distinct geometrical arrangements in these compounds, indicating a detailed synthesis route for oxozirconium complexes (Kickelbick & Schubert, 1997).

Molecular Structure Analysis

The molecular structure of nitric acid has been refined through microwave spectra analysis of various isotopic species, revealing structural parameters like O–H, (H)O–N, cis–N–O, and trans–N–O distances, as well as the angles within the NO2 group. This detailed structural analysis provides a clear picture of nitric acid's molecular geometry (Cox & Riveros, 1965).

Chemical Reactions and Properties

Nitric oxide reacts with zirconium(II) compounds to produce dinitrogen and oxozirconocene species, showcasing the chemical reactivity of zirconium with nitrogen oxides. This reaction path is significant for understanding the interactions between nitric oxide and zirconium-based materials (McNeill & Bergman, 1999).

Physical Properties Analysis

The physical properties of nitric acid;oxozirconium compounds can be inferred from the analysis of their synthesis and molecular structure. The specific surface area, pore structure, and basicity of meso-macroporous zirconia modified with niobia support the catalytic and surface properties relevant to physical applications. These properties are critical for developing catalytic supports and understanding the acid-base characteristics of zirconia-based materials (Gościanska et al., 2010).

Chemical Properties Analysis

The biochemistry of nitric oxide, including its redox-activated forms and reactions, highlights the complex chemical behavior of nitric oxide in biological and chemical systems. This analysis is crucial for understanding the roles of nitric oxide in physiological and pathological processes, as well as its interactions with zirconium compounds (Stamler et al., 1992).

科学研究应用

核应用中的耐腐蚀性

硝酸是核工业中重要的组成部分,特别是在乏核燃料后处理厂中。锆合金,如 Zircaloy-4,在涉及浓硝酸的环境中表现出出色的耐腐蚀性,使其优于 AISI 304L 等不锈钢。锆对晶间腐蚀的抵抗力和不受沸腾硝酸蒸气和冷凝相的影响,使其成为这些高度腐蚀性环境中的首选材料(Mudali 等人,2013)。进一步的研究证实了 Zircaloy-4 在锻造和焊接形式中都具有优异的耐腐蚀性,使其成为再处理厂中高浓度和高温硝酸介质的候选材料(Shankar 等人,2007)。

硝酸的回收和再利用

在核、化工和冶金等行业中,硝酸是一种常用的溶解剂,导致产生含有游离硝酸和不同金属硝酸盐的废液。由于潜在的污染,这些废液的处置已成为全球关注的问题。已经探索了从这些废液中回收和再利用硝酸的创新方法,从而减少了对环境的影响。磷酸三丁酯 (TBP) 已被确定为一种有效的硝酸回收萃取剂,因为它具有选择性和良好的物理性质(Jaiswal 等人,2015)。

环境修复和工业应用

硝酸在各种工业中用于金属精炼、清洁和电镀。意外泄漏会导致产生有害氧化物,对人类健康和环境构成风险。研究记录了因吸入硝酸而导致的急性呼吸窘迫综合征的病例,强调了在工业应用中谨慎和妥善处理的必要性(Kim 等人,2005)。

安全和危害

未来方向

The multifaceted role of nitric oxide in physiology and pathology has garnered massive interest in developing strategies to deliver exogenous nitric oxide for the treatment of various regenerative and biomedical complexities . The accruing information has future potential for application within plant biotechnology and crop breeding, highlighting the importance of plant nitric oxide research .

属性

IUPAC Name |

nitric acid;oxozirconium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HNO3.O.Zr/c2*2-1(3)4;;/h2*(H,2,3,4);; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVRJBAUJYZFIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

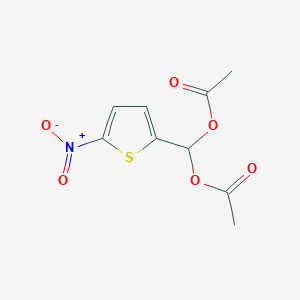

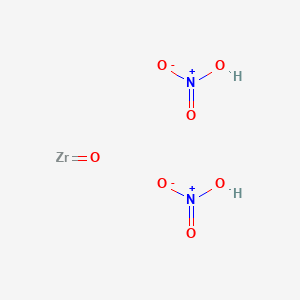

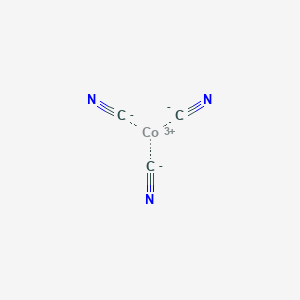

[N+](=O)(O)[O-].[N+](=O)(O)[O-].O=[Zr] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2N2O7Zr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nitric acid;oxozirconium | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B76364.png)

![5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B76379.png)